REACTION_CXSMILES
|
[S:1]([Cl:5])(Cl)(=[O:3])=[O:2].Cl.[CH:7]1([NH2:11])[CH2:10][CH2:9][CH2:8]1>CC#N>[CH:7]1([NH:11][S:1]([Cl:5])(=[O:3])=[O:2])[CH2:10][CH2:9][CH2:8]1 |f:1.2|
|
Name
|
|
Quantity
|
104 mmol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
31 mmol
|
Type
|
reactant
|
Smiles
|
Cl.C1(CCC1)N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The obtained reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CONCENTRATION
|
Details
|
The combined Et2O-phases were concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC1)NS(=O)(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |